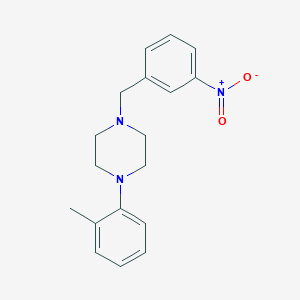
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a piperazine derivative that has been studied extensively for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to act as a partial agonist at certain serotonin and dopamine receptors. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects are thought to be related to its interaction with serotonin and dopamine receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine for lab experiments is its selectivity for certain neurotransmitter receptors, which allows for more targeted studies. However, its effects on multiple neurotransmitter systems can also make it difficult to interpret results. Additionally, its potential for off-target effects and toxicity must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine, including further studies on its mechanism of action, its potential as a therapeutic agent for neurological disorders, and its use as a tool for studying the blood-brain barrier. Additionally, its effects on other neurotransmitter systems, such as the GABAergic system, warrant further investigation.
Synthesemethoden
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine can be synthesized through a multistep process involving the reaction of piperazine with 2-methylbenzaldehyde and 3-nitrobenzaldehyde. This process has been optimized through various modifications, and the resulting compound has been characterized using a range of analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-methylphenyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential use in a range of scientific research applications, including its effects on neurotransmitter systems, its use as a tool for studying the blood-brain barrier, and its potential as a therapeutic agent for various neurological disorders. Its ability to cross the blood-brain barrier and its selectivity for certain neurotransmitter receptors make it a valuable tool for studying these systems.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-15-5-2-3-8-18(15)20-11-9-19(10-12-20)14-16-6-4-7-17(13-16)21(22)23/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFCTMOCHTCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)

